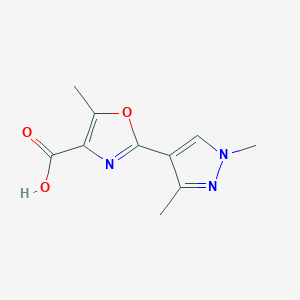![molecular formula C20H26BrN3O4 B15335090 ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the triazatricyclo structure: This step involves cyclization reactions that form the core tricyclic structure.
Introduction of the bromo group: Bromination reactions are used to introduce the bromo substituent at the desired position.
Attachment of ditert-butyl groups: This step involves esterification reactions to attach the ditert-butyl groups to the dicarboxylate moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.
Ester hydrolysis: The ditert-butyl ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.
Ester hydrolysis: The major products are the corresponding carboxylic acids.
科学研究应用
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological research: It can be used as a probe or ligand in various biological assays.
Industrial applications: The compound’s reactivity and stability make it suitable for use in various industrial processes.
作用机制
The mechanism of action of ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
相似化合物的比较
Similar Compounds
- 11-bromo-5,8-dimethyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4-carboxylic acid tert-butyl ester
- tert-butyl 11-(2-nitropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.0 ,]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate
Uniqueness
Ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate is unique due to its specific substitution pattern and the presence of ditert-butyl ester groups. This gives it distinct chemical properties and reactivity compared to similar compounds.
属性
分子式 |
C20H26BrN3O4 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate |
InChI |
InChI=1S/C20H26BrN3O4/c1-19(2,3)27-17(25)23-10-9-14-13(11-23)12-7-8-15(21)22-16(12)24(14)18(26)28-20(4,5)6/h7-8H,9-11H2,1-6H3 |
InChI 键 |
ZJKJXJWVLSYVMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C(=O)OC(C)(C)C)N=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


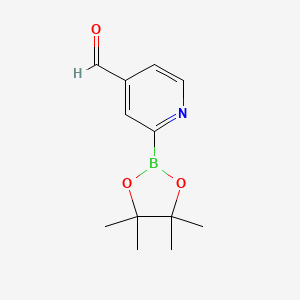
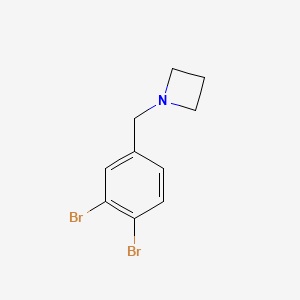
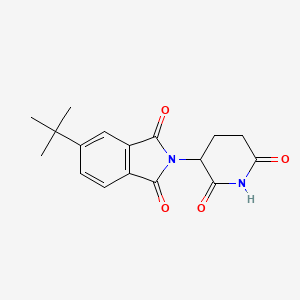

![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)
![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
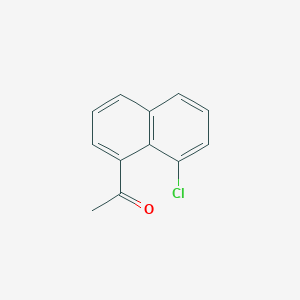
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)

![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)
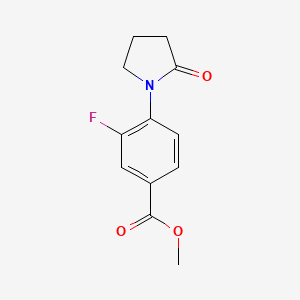
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
